![molecular formula C20H20N2O4S2 B2564398 1-Isopropyl-4-(4-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}benzyl)piperazine-2,3-dione CAS No. 1115933-46-4](/img/structure/B2564398.png)
1-Isopropyl-4-(4-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}benzyl)piperazine-2,3-dione
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Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “1-Isopropyl-4-(4-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}benzyl)piperazine-2,3-dione”, there are related studies on the synthesis of similar compounds . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Isopropyl-4-(4-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}benzyl)piperazine-2,3-dione” are not explicitly mentioned in the sources I have access to .
Scientific Research Applications
Synthesis and Biological Activities
Diketopiperazine Derivatives : Research has identified new diketopiperazine derivatives from marine-derived actinomycetes, highlighting their potential antivirus activities against influenza A virus. The synthesis and structural elucidation of these compounds, including their biological evaluation, underline the chemical diversity and biological relevance of diketopiperazine derivatives (Wang et al., 2013).
Luminescent Properties and Electron Transfer : Piperazine substituted naphthalimide compounds have been synthesized and analyzed for their luminescent properties and photo-induced electron transfer capabilities. Such studies contribute to understanding the functional applications of piperazine derivatives in materials science and sensor technologies (Gan et al., 2003).
Antiproliferative Effects : Piperazine and triphenyl derivatives have been tested for their antiproliferative effects against human chronic myelogenous leukemia, showing significant inhibition of cell proliferation. This highlights the potential of piperazine derivatives in cancer research (Saab et al., 2013).
Dieckmann Cyclization for Piperazine-2,5-diones : The synthesis of piperazine-2,5-diones via Dieckmann cyclization demonstrates a methodological advancement in the preparation of these compounds, offering a basis for further chemical modifications and biological evaluations (Aboussafy & Clive, 2012).
Anticonvulsant Activity : The synthesis and evaluation of N-Mannich bases derived from benzhydryl- and isopropyl-pyrrolidine-2,5-diones have been described, with some compounds showing significant anticonvulsant activity. This research provides insights into the therapeutic potential of piperazine derivatives in neurology (Rybka et al., 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-[(2-methoxyphenyl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-22(28(24,25)16-9-4-3-5-10-16)17-12-13-27-19(17)20(23)21-14-15-8-6-7-11-18(15)26-2/h3-13H,14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYMGSWRKNMZMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NCC2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide |
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